N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-6-19-15(9-16)12-25(21(27)13-28-19)8-7-23-20(26)10-14-11-24-18-4-2-1-3-17(14)18/h1-6,9,11,24H,7-8,10,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSRXRWGSNFVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically begins with the preparation of the key intermediates. One of the common routes involves the initial formation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine through a cyclization reaction. This intermediate is then alkylated with 2-bromoethylamine to form the ethylamine derivative. The final step involves the condensation of this intermediate with 1H-indole-3-acetyl chloride under mild conditions.
Industrial Production Methods: On an industrial scale, the synthesis often involves optimizations to enhance yield and purity. Catalysts and specific solvents are chosen to ensure efficient reactions. Reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to maximize the production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to various oxidized derivatives.
Reduction: Reduction of the keto group in the oxazepine ring can yield corresponding alcohols.
Substitution: Halogenation, nitration, and sulfonation can occur at the indole ring, offering a pathway to numerous substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) and nitronium ions (NO2+) under acidic conditions are typical.
Major Products Formed: The major products depend on the reaction conditions but include oxidized, reduced, and variously substituted derivatives, each with potential distinct biological activities.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a broad range of applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its ability to interact with specific biological targets, potentially serving as a lead compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a potential additive in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through a multi-faceted mechanism involving various molecular targets and pathways:
Molecular Targets: It interacts with specific proteins, enzymes, and receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure combines a benzooxazepine ring with an indole-acetamide chain. Key comparisons include:
Key Differences :
- Ring Size : The 7-membered benzooxazepine in the target compound may confer greater conformational flexibility compared to 6-membered oxazin or oxadiazole cores .
- Functional Groups : The acetamide-indole linkage differs from sulfur-containing () or oxazolone-based () derivatives, altering hydrogen-bonding and target interactions .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Indole-oxadiazole derivatives () show moderate-to-strong activity against bacteria (e.g., S. aureus) and fungi . The target compound’s chloro and ketone groups may enhance potency via membrane disruption or enzyme inhibition.
- Antioxidant Effects : Fluorinated indole-oxazolones () exhibit DPPH radical scavenging (e.g., IC₅₀ ~25 µM for compound 6a) . The target compound’s indole moiety may confer similar radical-neutralizing capacity.
- CNS Potential: Benzooxazepines are structurally related to benzodiazepines, suggesting possible GABAergic activity. However, the acetamide-indole chain may redirect selectivity toward serotonin receptors or kinases .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzo[f][1,4]oxazepine core and an indole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities that may influence various therapeutic pathways.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 362.82 g/mol. The presence of both the oxazepine and indole rings suggests potential interactions with biological targets, particularly in the modulation of inflammatory and apoptotic pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Activity :
-
Anticancer Properties :
- The indole moiety is known for its anticancer properties, and compounds containing this structure have been shown to induce apoptosis in cancer cells. The combination of oxazepine and indole may enhance this effect by targeting multiple signaling pathways involved in cancer progression.
- Neuroprotective Effects :
Study 1: Inhibition of RIP1 Kinase
A study identified that benzoxazepinones exhibited high potency against RIP1 kinase, with selectivity over other kinases. The compound demonstrated an IC50 value of 10 nM in cellular assays, suggesting strong potential for therapeutic applications in inflammatory diseases .
Study 2: Antitumor Activity
In vitro studies on related compounds indicated that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was attributed to the activation of intrinsic apoptotic pathways mediated by mitochondrial dysfunction.
Study 3: Neuroprotection
Research has shown that derivatives of oxazepine can modulate neuroinflammatory responses. One specific study indicated that these compounds could decrease the release of pro-inflammatory cytokines in microglial cells, thereby providing a neuroprotective effect against oxidative stress .
Data Tables
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| H NMR | Aromatic region (δ 6.5–8.5 ppm), NH signals (δ ~10 ppm) | |
| HRMS | Mass accuracy < 3 ppm, isotopic Cl pattern (3:1 for Cl/Cl) | |
| X-ray | R-factor < 0.05, bond length/angle deviations < 0.02 Å |
Q. Table 2. Common Side Reactions in Synthesis
| Step | Side Product | Mitigation Strategy |
|---|---|---|
| Amide coupling | Oligomerization | Use HOBt/DCC coupling reagents |
| Cyclization | Ring-opening under acidic conditions | Optimize pH (6.5–7.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
